molecular formula C24H24ClN3O3S B3937896 N-(4-chlorophenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide

N-(4-chlorophenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide

Cat. No. B3937896
M. Wt: 470.0 g/mol
InChI Key: CGUZEDVLWXKMNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as "CP-122,288" and is known to possess unique biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of CP-122,288 is not fully understood. However, it is believed that this compound acts as a selective antagonist of the 5-HT1A receptor. This receptor is involved in the regulation of anxiety and mood, which may explain the anxiolytic effects of CP-122,288.
Biochemical and Physiological Effects:
CP-122,288 has been shown to have a number of biochemical and physiological effects. In addition to its anxiolytic effects, this compound has also been shown to have antidepressant effects in animal models. Furthermore, CP-122,288 has been shown to improve cognitive function in animal models, which suggests that it may have potential applications in the treatment of cognitive disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using CP-122,288 in lab experiments is its well-defined mechanism of action. This makes it easier to design experiments that can test the efficacy of this compound in various therapeutic applications. However, one of the limitations of using CP-122,288 in lab experiments is its complex synthesis method, which can make it difficult to obtain large quantities of this compound for use in experiments.

Future Directions

There are a number of potential future directions for research on CP-122,288. One area of interest is in the development of new therapeutic applications for this compound. For example, CP-122,288 may have potential applications in the treatment of cognitive disorders such as Alzheimer's disease. Another area of interest is in the development of new synthesis methods for this compound that are more efficient and cost-effective. Finally, more research is needed to fully understand the mechanism of action of CP-122,288, which may lead to the development of new and more effective therapeutic applications.

Scientific Research Applications

CP-122,288 has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising applications of this compound is in the treatment of anxiety disorders. Studies have shown that CP-122,288 has anxiolytic effects in animal models, which suggests that it may have similar effects in humans.

properties

IUPAC Name

N-(4-chlorophenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN3O3S/c25-20-11-13-22(14-12-20)28(32(30,31)23-9-5-2-6-10-23)19-24(29)27-17-15-26(16-18-27)21-7-3-1-4-8-21/h1-14H,15-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGUZEDVLWXKMNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CN(C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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